molecular formula C19H23ClN2S2 B14692435 (4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate CAS No. 34763-26-3

(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate

Cat. No.: B14692435
CAS No.: 34763-26-3
M. Wt: 379.0 g/mol
InChI Key: ZVQFZXSPOXFKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C19H23ClN2S2 and a molecular weight of 378.98 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a hexyl chain, and a pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with hexylamine to form an intermediate, which is then reacted with 3-pyridinylcarbonimidodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate
  • 4-Chloro-4′-hydroxybenzophenone
  • Cetyltrimethylammonium bromide
  • Benzalkonium chloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various research and industrial applications .

Properties

CAS No.

34763-26-3

Molecular Formula

C19H23ClN2S2

Molecular Weight

379.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-1-hexylsulfanyl-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C19H23ClN2S2/c1-2-3-4-5-13-23-19(22-18-7-6-12-21-14-18)24-15-16-8-10-17(20)11-9-16/h6-12,14H,2-5,13,15H2,1H3

InChI Key

ZVQFZXSPOXFKDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.